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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B15590412

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
stability of BMS-566394, a potent and selective inhibitor of TNF-a converting enzyme (TACE),
also known as ADAM17. The information is curated for researchers, scientists, and
professionals involved in drug development.

Chemical Properties

BMS-566394 is a complex small molecule with the following key identifiers and
physicochemical properties.
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Property Value Source

(3R,4R)-N-Hydroxy-4-[[4-[[2-

(trifluoromethyl)benzimidazol-
Chemical Name 1- [1]

ylmethyllbenzoyllamino]oxane

-3-carboxamide

CAS Number 503166-51-6 [1]
Molecular Formula C22H21F3N404 [1]
Molecular Weight 462.4 g/mol [1]
Solubility Soluble in DMSO MedKoo Biosciences

While specific experimental values for melting point, boiling point, pKa, and logP are not readily
available in the public domain, the structure of BMS-566394 suggests it possesses both
hydrophobic (benzimidazole and trifluoromethylphenyl groups) and hydrophilic (hydroxamate
and carboxamide groups) moieties, influencing its solubility and pharmacokinetic properties.

Stability Profile

The stability of BMS-566394 is a critical consideration for its handling, formulation, and
storage.

Solid-State Stability

The compound is known to exist in at least two solid forms: an anhydrate and a dihydrate. The
anhydrate form is metastable and readily transforms into the more stable dihydrate form in the
presence of water.[2] This conversion is a crucial factor in formulation development, as it can
impact dissolution rates and bioavailability.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medkoo.com/products/33008
https://www.medkoo.com/products/33008
https://www.medkoo.com/products/33008
https://www.medkoo.com/products/33008
https://www.benchchem.com/product/b15590412?utm_src=pdf-body
https://www.benchchem.com/product/b15590412?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17932729/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Condition Observation Source

The anhydrate form readily
Aqueous Suspension converts to the more stable [2]
dihydrate form.

) Recommended storage at ) ]
Storage (Solid) N AbMole BioScience
-20°C for long-term stability.

The kinetic solubility of the anhydrate form is approximately four times that of the dihydrate,
highlighting the significant impact of the solid form on this property.[2] The addition of cellulose
ether polymers, such as HPC, HPMC, and MC, has been shown to inhibit this transformation in
agueous suspensions.[2]

Solution Stability

For short-term storage of solutions, refrigeration at 4°C is recommended, while long-term
storage should be at -20°C or -80°C to minimize degradation. As with many complex organic
molecules, BMS-566394 in solution may be susceptible to degradation under harsh conditions
such as strong acids or bases, oxidizing agents, and exposure to light. However, specific
quantitative data from forced degradation studies are not publicly available.

Experimental Protocols

Detailed, compound-specific experimental protocols for the characterization of BMS-566394
are proprietary. However, standard methodologies for determining key chemical properties and
stability are outlined below.

Determination of Physicochemical Properties

A general workflow for the physicochemical characterization of a drug candidate like BMS-
566394 is depicted below.
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Physicochemical Characterization Workflow

[Synthesis & Purification}

Structural Elucidation
(NMR, MS, IR)

Purity Assessment
(HPLC, LC-MS)

Solid-State Characterization
(XRPD, DSC, TGA)

'

Solubility Determination
(Aqueous & Organic)

'

pKa & LogP Determination

Click to download full resolution via product page

A conceptual workflow for the physicochemical characterization of a new chemical entity.

e Solubility: Equilibrium solubility is determined by adding an excess of the compound to the
solvent of interest, agitating the mixture until equilibrium is reached, and then measuring the
concentration of the dissolved compound by a suitable analytical method like HPLC-UV.

e pKa: The ionization constant is typically determined by potentiometric titration or by UV-
spectrophotometry at various pH values.
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e LogP: The partition coefficient between octanol and water is a key indicator of lipophilicity
and can be determined by the shake-flask method followed by quantification of the

compound in each phase.

Stability Indicating Method and Forced Degradation
Studies

A stability-indicating analytical method, typically HPLC, is essential to separate the parent drug
from its degradation products. A general protocol for a forced degradation study involves
subjecting the drug substance to various stress conditions.
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Forced Degradation Study Workflow
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(BMS-566394)
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ADAML17 (TACE) Signaling Pathway Inhibition by BMS-566394
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Effect of polymer additives on the transformation of BMS-566394 anhydrate to the
dihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [BMS-566394: A Technical Guide to its Chemical
Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590412#chemical-properties-and-stability-of-bms-
566394]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.medkoo.com/products/33008
https://pubmed.ncbi.nlm.nih.gov/17932729/
https://pubmed.ncbi.nlm.nih.gov/17932729/
https://www.benchchem.com/product/b15590412#chemical-properties-and-stability-of-bms-566394
https://www.benchchem.com/product/b15590412#chemical-properties-and-stability-of-bms-566394
https://www.benchchem.com/product/b15590412#chemical-properties-and-stability-of-bms-566394
https://www.benchchem.com/product/b15590412#chemical-properties-and-stability-of-bms-566394
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15590412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

